Brevianamide R
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Overview
Description
Preparation Methods
The synthesis of brevianamide R involves several steps, often starting from simpler precursors. One common synthetic route involves the use of tryptophan and proline as starting materials . The process typically includes a series of cyclization and oxidation reactions to form the characteristic bicyclo[2.2.2]diazaoctane core .
Chemical Reactions Analysis
Brevianamide R undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like oxaziridines and reducing agents such as sodium borohydride . Major products formed from these reactions often include derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
In chemistry, it serves as a model compound for studying complex natural product synthesis and biosynthetic pathways . In biology and medicine, brevianamide R and its derivatives have shown promise as insecticidal agents and potential therapeutic compounds . Additionally, this compound has been investigated for its cytotoxic effects on mammalian cells, making it a candidate for cancer research .
Mechanism of Action
The mechanism of action of brevianamide R involves its interaction with specific molecular targets and pathways. Studies suggest that this compound exerts its effects through the modulation of enzyme activity and disruption of cellular processes . The compound’s unique structure allows it to bind to target proteins and interfere with their normal function, leading to various biological effects .
Comparison with Similar Compounds
Brevianamide R is structurally similar to other brevianamides, such as brevianamide A and brevianamide B . These compounds share the bicyclo[2.2.2]diazaoctane core but differ in their functional groups and stereochemistry . Compared to other brevianamides, this compound is unique due to its specific configuration and biological activity . Similar compounds include paraherquamides and malbrancheamides, which also belong to the class of bicyclo[2.2.2]diazaoctane alkaloids .
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(3Z)-8a-methoxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C22H25N3O3/c1-5-21(2,3)18-15(14-9-6-7-10-16(14)23-18)13-17-19(26)25-12-8-11-22(25,28-4)20(27)24-17/h5-7,9-10,13,23H,1,8,11-12H2,2-4H3,(H,24,27)/b17-13- |
InChI Key |
RRSWIGIDOYZHAH-LGMDPLHJSA-N |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4CCCC4(C(=O)N3)OC |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)N4CCCC4(C(=O)N3)OC |
Origin of Product |
United States |
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